molecular formula C21H21N3O4S B2607396 (2E)-N-{4-[(Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide CAS No. 873307-21-2

(2E)-N-{4-[(Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B2607396
CAS No.: 873307-21-2
M. Wt: 411.48
InChI Key: YGPDTMWANKKGSY-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-{4-[(Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide: is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a sulfamoyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-{4-[(Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the sulfamoyl group and the prop-2-enamide moiety. Common reagents used in these reactions include dimethyl sulfate, phenyl isocyanate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the sulfamoyl group, converting it to a sulfonamide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

  • Oxazole N-oxides from oxidation.
  • Sulfonamides from reduction.
  • Halogenated derivatives from substitution.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent due to its ability to interact with specific molecular targets, such as receptors or enzymes, involved in disease processes.

Industry: In the industrial sector, the compound can be used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-N-{4-[(Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biochemical pathway. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A bromide salt used as an antiseptic and disinfectant.

Comparison: While cetylpyridinium chloride and domiphen bromide share some structural similarities with (2E)-N-{4-[(Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(4-methylphenyl)prop-2-enamide, the latter’s unique combination of an oxazole ring, sulfamoyl group, and prop-2-enamide moiety provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

(E)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-14-4-6-17(7-5-14)8-13-20(25)22-18-9-11-19(12-10-18)29(26,27)24-21-15(2)16(3)23-28-21/h4-13,24H,1-3H3,(H,22,25)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPDTMWANKKGSY-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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